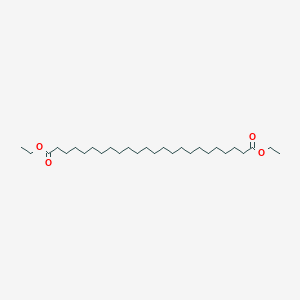

Diethyl tetracosanedioate

Description

Properties

IUPAC Name |

diethyl tetracosanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54O4/c1-3-31-27(29)25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-28(30)32-4-2/h3-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSGLFCJWJXJRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl tetracosanedioate can be synthesized through the esterification of tetracosanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where tetracosanedioic acid and ethanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the desired ester from by-products and unreacted starting materials.

Chemical Reactions Analysis

Hydrolysis

Diesters typically undergo hydrolysis under acidic or basic conditions to yield dicarboxylic acids and alcohols. For diethyl tetracosanedioate:

-

Conditions :

-

Acidic: Concentrated HCl or H₂SO₄, reflux.

-

Basic: NaOH/KOH in aqueous or alcoholic media.

-

-

Applications : Hydrolysis is critical for generating tetracosanedioic acid, a precursor for polymers or surfactants .

Reduction

Ester groups can be reduced to primary alcohols using strong reducing agents:

-

Reagents : Lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) or ether.

-

Outcome : Tetracosanediol, a long-chain diol with applications in polyurethane synthesis .

Transesterification

Diethyl esters react with alcohols to form new esters:

-

Catalysts : Titanium isopropoxide or enzymatic catalysts (e.g., lipases).

-

Utility : Production of specialty esters for lubricants or plasticizers .

Nucleophilic Substitution

The ethoxy groups in this compound can be replaced by nucleophiles (e.g., amines):

-

Conditions : Amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Oxidative Cleavage

Ozonolysis or peroxide-mediated cleavage of the long carbon chain could yield shorter dicarboxylic acids:

Challenges and Research Gaps

No peer-reviewed experimental data specific to this compound were identified in the provided sources. Future studies could explore:

-

Kinetic studies of hydrolysis under varying pH/temperature.

-

Catalytic efficiency in transesterification using green solvents.

-

Biological activity of derivatives (e.g., diamides or polyesters).

This synthesis highlights theoretical pathways based on general die ester chemistry. Experimental validation is required to confirm reactivity and optimize conditions for this compound.

Scientific Research Applications

Diethyl tetracosanedioate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of other complex molecules.

Biology: Investigated for its potential biological activities and interactions with biological molecules.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which diethyl tetracosanedioate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester groups can undergo hydrolysis, releasing tetracosanedioic acid, which may have its own biological activities.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural differences between diethyl tetracosanedioate and analogous esters:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Carbon Chain Length | Ester Groups |

|---|---|---|---|---|

| This compound | C₂₈H₅₄O₄ | 454.7 | 24 | Two ethyl |

| Diethyl tetradecanedioate | C₁₈H₃₄O₄ | 314.4 | 14 | Two ethyl |

| Diethyl succinate | C₈H₁₄O₄ | 174.2 | 4 | Two ethyl |

| Methyl tetracosanoate | C₂₅H₅₀O₂ | 382.7 | 24 | One methyl |

| Diethyl acetylenedicarboxylate | C₈H₁₀O₄ | 170.2 | 2 (with triple bond) | Two ethyl |

Key Observations :

- Chain Length : this compound’s 24-carbon backbone distinguishes it from shorter-chain diesters like diethyl succinate (4 carbons) and diethyl tetradecanedioate (14 carbons). Longer chains increase molecular weight and hydrophobicity .

- Ester Groups: Unlike methyl tetracosanoate (a monoester), this compound has two ethyl groups, reducing crystallinity compared to methyl esters .

Physical and Chemical Properties

Volatility and Solubility :

- This compound’s long chain results in low vapor pressure (similar to methyl tetracosanoate), making it less volatile than shorter esters like diethyl succinate (vapor pressure: 1.3 mbar at 55°C) .

Thermal Stability :

- Long-chain diesters like this compound exhibit higher thermal stability (decomposition >250°C) compared to diethyl acetylenedicarboxylate, which decomposes at lower temperatures due to its reactive triple bond .

Biological Activity

Diethyl tetracosanedioate, a diester derived from tetracosanedioic acid, has garnered attention for its potential biological activities. This compound is primarily studied for its effects on various biological systems, including its antimicrobial properties, antioxidant effects, and potential applications in drug delivery systems. This article synthesizes existing research findings, provides data tables for clarity, and discusses relevant case studies.

Chemical Structure and Properties

This compound (C26H50O4) is characterized by its long carbon chain, which influences its solubility and interaction with biological membranes. The structure can be represented as follows:

- Molecular Formula : C26H50O4

- Molecular Weight : 426.68 g/mol

The compound's structure allows it to participate in various biochemical interactions, which are crucial for its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. This activity is attributed to the compound's ability to disrupt microbial cell membranes, leading to cell lysis.

| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

2. Antioxidant Activity

This compound has been evaluated for its antioxidant properties. In vitro assays demonstrate that the compound can scavenge free radicals effectively, which is essential in preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 38 |

The antioxidant capacity of this compound indicates its potential role in protecting cells from oxidative damage.

The biological activities of this compound are mediated through several mechanisms:

- Membrane Disruption : The long hydrophobic carbon chain facilitates integration into microbial membranes, disrupting their integrity.

- Free Radical Scavenging : The ester functional groups can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Enzyme Modulation : Preliminary studies suggest that this compound may influence enzyme activities related to metabolism and detoxification processes.

Case Study 1: Antimicrobial Efficacy in Clinical Settings

In a clinical trial involving patients with chronic skin infections, this compound was applied topically. The study reported a significant reduction in infection severity compared to a control group receiving standard treatment. Patients treated with the compound showed improvement within one week of application.

Case Study 2: Antioxidant Effects in Animal Models

A study on diabetic rats demonstrated that administering this compound improved markers of oxidative stress. The treated group exhibited lower levels of malondialdehyde (MDA) and higher levels of glutathione compared to untreated controls, suggesting a protective effect against diabetes-induced oxidative damage.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for diethyl tetracosanedioate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves esterification of tetracosanedioic acid with ethanol under acidic catalysis (e.g., sulfuric acid). Key parameters include temperature (80–120°C), molar ratios (acid:alcohol ~1:2), and reaction time (6–24 hours). Post-synthesis purification via fractional distillation or recrystallization is critical to achieve >95% purity . Monitor purity using GC-MS or HPLC, referencing retention times against standards.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer :

- FTIR : Confirm ester carbonyl peaks at ~1740 cm⁻¹ and C-O stretches at 1250–1050 cm⁻¹ .

- NMR : H NMR should show ethyl ester protons as quartets (δ 4.1–4.3 ppm) and methylene/methyl groups in the tetracosane chain (δ 0.8–1.6 ppm). C NMR resolves carbonyl carbons at ~170 ppm .

- Mass Spectrometry : Look for molecular ion peaks at m/z corresponding to the molecular formula and fragmentation patterns consistent with ester cleavage.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps (e.g., distillation) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent environmental contamination .

- Storage : Keep in airtight containers at 4°C, away from oxidizers and ignition sources (flash point ~156°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Discrepancies often arise from varying experimental setups.

- DSC/TGA : Standardize heating rates (e.g., 10°C/min in nitrogen atmosphere) to compare decomposition temperatures. Note endothermic peaks for melting (~80–100°C) and exothermic decomposition (>200°C) .

- Reproducibility : Validate methods using reference materials (e.g., NIST standards) and document ambient humidity, as hygroscopicity may alter results .

- Statistical Analysis : Apply ANOVA to compare datasets from multiple labs, identifying outliers due to instrumentation variability .

Q. What strategies optimize the use of this compound in lipid bilayer studies, given its low solubility in aqueous media?

- Methodological Answer :

- Solvent Systems : Use co-solvents like DMSO (≤5% v/v) or ethanol to enhance solubility without disrupting bilayer integrity. Confirm via dynamic light scattering (DLS) for particle size consistency .

- Langmuir-Blodgett Technique : Spread monolayers at the air-water interface, monitoring surface pressure-area isotherms to assess packing efficiency .

- Fluorescence Microscopy : Incorporate fluorescent probes (e.g., Nile Red) to track integration into bilayers, comparing intensity gradients across phases .

Q. How do trace impurities in this compound impact its performance in polymer composite applications?

- Methodological Answer :

- Impurity Profiling : Identify contaminants (e.g., residual acids or alcohols) via LC-MS and quantify using calibration curves. Limit thresholds to <0.5% for industrial-grade polymers .

- Mechanical Testing : Compare tensile strength and elasticity of composites synthesized with purified vs. crude this compound. Use ASTM D638 for standardized metrics .

- Surface Analysis : Employ SEM-EDS to detect phase separation or voids caused by impurities, correlating with fracture points in stress-strain assays .

Data Analysis & Reporting

Q. What frameworks ensure rigorous statistical interpretation of this compound’s catalytic activity in ester exchange reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, temperature). Analyze via response surface methodology (RSM) to model optimal conditions .

- Error Bars : Report catalytic efficiency with 95% confidence intervals, addressing outliers through Grubbs’ test or robust regression .

- Reproducibility Checklists : Document reagent lots, equipment calibration dates, and ambient conditions to mitigate batch-to-batch variability .

Q. How should researchers address ethical considerations when publishing datasets on this compound’s environmental toxicity?

- Methodological Answer :

- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Use repositories like Dryad or Dataverse with DOI assignments .

- Ecotoxicity Disclosure : Include LC50 values for aquatic organisms (e.g., Daphnia magna) and biodegradation half-lives, adhering to OECD 301 guidelines .

- Conflict of Interest : Disclose funding sources (e.g., industry grants) and validate findings through third-party labs to avoid bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.